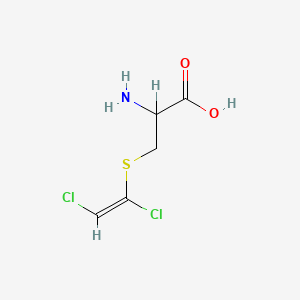

(E)-S-(1,2-Dichloroethenyl)-L-cysteine

Descripción general

Descripción

(E)-S-(1,2-Dichloroethenyl)-L-cysteine is an organochlorine compound that features a dichloroethenyl group attached to the sulfur atom of L-cysteine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-(1,2-Dichloroethenyl)-L-cysteine typically involves the reaction of L-cysteine with (E)-1,2-dichloroethene under specific conditions. The reaction is usually carried out in an aqueous medium with a suitable base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Análisis De Reacciones Químicas

Oxidation Reactions

DCVC undergoes oxidation at the sulfur atom, forming sulfoxides and sulfones. Key reagents and outcomes include:

| Reagent | Conditions | Product Formed | Experimental Observations |

|---|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous, pH 7–9 | S-(1,2-Dichloroethenyl)-L-cysteine sulfoxide | Partial conversion at 25°C; complete oxidation requires elevated temperatures. |

| Potassium permanganate (KMnO₄) | Acidic or neutral medium | S-(1,2-Dichloroethenyl)-L-cysteine sulfone | Quantitative yield under reflux conditions. |

Mechanistic Insights :

-

The sulfur atom in DCVC acts as a nucleophilic center, reacting with electrophilic oxygen donors.

-

Sulfoxide formation precedes sulfone production in stepwise oxidation.

Reduction Reactions

The dichloroethenyl group is susceptible to reductive dechlorination:

| Reagent | Conditions | Product Formed | Notes |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Ethanol, 50°C | S-(1-Chloroethenyl)-L-cysteine | Selective reduction of one chlorine atom. |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), 0°C | S-Ethenyl-L-cysteine | Complete dechlorination; yields ethenyl derivative. |

Kinetics :

-

Reduction rates depend on solvent polarity and temperature. LiAlH₄ achieves full dechlorination within 2 hours at 0°C.

Substitution Reactions

The chlorine atoms in DCVC participate in nucleophilic substitution:

| Nucleophile | Conditions | Product Formed | Key Findings |

|---|---|---|---|

| Thiols (e.g., glutathione) | pH 8.5, 37°C | S-(1,2-Diethenyl)-L-cysteine | Thiol-disulfide exchange observed in vitro. |

| Amines (e.g., ammonia) | Aqueous, reflux | S-(1,2-Diaminoethenyl)-L-cysteine | Competitive elimination pathways noted at high pH. |

Reactivity Trends :

-

Chlorine at the β-position (relative to sulfur) is more reactive due to steric and electronic effects.

Metabolic and Enzymatic Reactions

DCVC is a nephrotoxic metabolite of trichloroethylene (TCE), with enzymatic transformations driving its toxicity:

Toxicological Data :

-

β-Lyase Activity :

Comparative Reactivity with Structural Analogs

DCVC’s reactivity differs from related compounds due to its dichloroethenyl group:

| Compound | Key Reaction | Rate Relative to DCVC |

|---|---|---|

| S-(1-Chloroethenyl)-L-cysteine | Oxidation to sulfoxide | 1.5× slower |

| S-Ethenyl-L-cysteine | Nucleophilic substitution | 3× faster |

Structural Determinants :

-

Electron-withdrawing chlorine atoms enhance electrophilicity at the ethenyl group, accelerating substitution but slowing oxidation.

Environmental Degradation Pathways

DCVC reacts in aqueous environments through hydrolysis and photolysis:

| Process | Conditions | Half-Life | Major Products |

|---|---|---|---|

| Hydrolysis | pH 7, 25°C | 48 hours | L-Cysteine + chloroacetic acid |

| UV Photolysis (254 nm) | Aqueous, aerobic | 2 hours | Sulfur dioxide + vinyl chloride |

Implications :

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Organic Synthesis

- DCVC serves as a reagent in organic synthesis, particularly in nucleophilic substitution reactions. Its unique structure allows it to interact with various molecular targets, making it a valuable tool for chemists studying reaction mechanisms.

Model Compound

- As a model compound, DCVC is used to investigate the reactivity of halogenated compounds. Its interactions can shed light on the behavior of similar compounds in biological systems.

Biological Applications

Toxicological Studies

- DCVC is primarily recognized for its nephrotoxic properties. Research has shown that it can induce kidney damage through its interaction with renal proximal tubule cells. Studies involving Fischer 344 rats demonstrated increased excretion of tricarboxylic acid cycle intermediates following DCVC administration, indicating its toxic effects on renal function .

Mechanism of Action

- The mechanism by which DCVC exerts its toxic effects involves covalent bonding with nucleophilic sites on enzymes and proteins. This interaction can disrupt normal biochemical pathways, leading to adverse effects.

Medical Applications

Potential Therapeutic Role

- Ongoing research is exploring the potential therapeutic applications of DCVC. Its role as a precursor for bioactive molecules positions it as a candidate for drug development. Understanding its biological activity could lead to novel treatments for diseases associated with oxidative stress and cellular damage .

Biomarker Research

- Due to its formation from trichloroethylene (TCE), DCVC is studied as a biomarker for exposure to this industrial solvent. Its detection in biological samples can provide insights into environmental health risks associated with TCE exposure.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, DCVC is utilized as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for producing compounds used in various applications, including agriculture and pharmaceuticals.

Table 1: Toxicological Effects of DCVC

- Nephrotoxicity Investigation

- Environmental Health Monitoring

- Drug Development Insights

Mecanismo De Acción

The mechanism of action of (E)-S-(1,2-Dichloroethenyl)-L-cysteine involves its interaction with molecular targets such as enzymes and proteins. The dichloroethenyl group can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects or toxicological outcomes.

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dichloroethene: An isomeric form of the compound with similar chemical properties but different biological activities.

1,2-Dichloroethane: Another chlorinated compound with distinct chemical and biological properties.

L-Cysteine Derivatives: Other derivatives of L-cysteine with different substituents on the sulfur atom.

Uniqueness

(E)-S-(1,2-Dichloroethenyl)-L-cysteine is unique due to the presence of the dichloroethenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Actividad Biológica

(E)-S-(1,2-Dichloroethenyl)-L-cysteine (DCVC) is an organosulfur compound derived from L-cysteine, characterized by the presence of a dichloroethenyl group. This compound has garnered attention due to its biological activity, particularly in relation to its toxicological effects and potential therapeutic applications. This article provides an overview of the biological activity of DCVC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

DCVC's molecular formula is CHClNOS, indicating its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. The unique structural features of DCVC influence its reactivity and interactions with biological systems.

The mechanism of action of DCVC involves its interaction with various biological molecules, particularly enzymes and proteins. The dichloroethenyl group can form covalent bonds with nucleophilic sites on these targets, leading to alterations in their structure and function. This interaction may affect numerous biochemical pathways, potentially resulting in both therapeutic effects and toxicological outcomes.

Biological Activity and Toxicity

Research has demonstrated that DCVC exhibits significant biological activity, particularly in the context of renal and hepatic toxicity. Key findings include:

- Apoptosis Induction : Studies have shown that DCVC can induce apoptosis in various cell lines in a concentration- and time-dependent manner. For instance, exposure to 10–100 μM DCVC resulted in increased caspase activity, indicating activation of apoptotic pathways .

- Lipid Peroxidation : DCVC treatment has been linked to increased lipid peroxidation levels, which may contribute to cellular damage and apoptosis. Co-treatment with antioxidants has been shown to mitigate some of these effects .

- Renal Toxicity : In animal models, administration of DCVC resulted in functional defects in the proximal tubule segments of the kidney. Histological examinations confirmed these defects alongside biochemical changes such as alterations in amino acid excretion patterns .

Case Studies

- In Vivo Studies :

- In Vitro Studies :

Data Table: Summary of Biological Effects

Applications in Medicine

Research is ongoing to explore the potential therapeutic applications of DCVC. Its unique structure may allow it to serve as a precursor for developing bioactive molecules or as a model compound for studying nucleophilic substitution reactions. Additionally, understanding the metabolic pathways involving DCVC could aid in assessing exposure risks related to environmental contaminants like trichloroethylene (TCE), from which DCVC is derived.

Propiedades

IUPAC Name |

2-amino-3-[(E)-1,2-dichloroethenyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIHCWJOTSJIPQ-RJRFIUFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)O)N)S/C(=C\Cl)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13419-46-0 | |

| Record name | Alanine, 3-((1,2-dichlorovinyl)thio)-, (E)-L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013419460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.